N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-15-12-16(2)21-20(13-15)30-23(24-21)26(9-5-8-25(3)4)22(27)17-6-7-18-19(14-17)29-11-10-28-18;/h6-7,12-14H,5,8-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRIZOAAEPUMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)OCCO4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Benzothiazole moiety : This core structure is known for its pharmacological properties.
- Dimethylamino group : Enhances solubility and biological interaction.
- Benzodioxine structure : Imparts stability and potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Effects : Exhibits significant antibacterial and antifungal properties.
- Antiproliferative Activity : Demonstrates potential as an anticancer agent by inhibiting cell proliferation.
- Antimalarial Properties : Shows effectiveness against Plasmodium falciparum.
Antimicrobial Activity
Research indicates that benzothiazoles, including derivatives like the compound , possess notable antibacterial activity. For instance:
- In vitro studies have shown that related benzothiazole compounds inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Table 1: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 5 µg/mL |
| Compound B | P. aeruginosa | 3 µg/mL |
| Compound C | B. subtilis | 10 µg/mL |
Antiproliferative Activity
The compound has shown promise in cancer research:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound inhibits cell growth with IC50 values in the low micromolar range. The mechanism likely involves apoptosis induction and cell cycle arrest .
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Antimalarial Activity
In the context of malaria treatment:
- In vitro Efficacy : Studies indicate that the compound exhibits significant activity against multiple stages of Plasmodium falciparum, particularly affecting mature schizonts .
Table 3: Antimalarial Efficacy
| Strain Tested | IC50 Value (nM) | Stage Specificity |
|---|---|---|
| W2 | 50 | Young Schizonts |
| 3D7 | 30 | Mature Schizonts |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption : It can affect membrane integrity in bacteria leading to cell death.
- Apoptotic Pathways Activation : In cancer cells, it may activate pathways leading to programmed cell death.
Case Studies
Recent studies have highlighted the potential of benzothiazole derivatives in clinical settings:
- A study involving a series of benzothiazole compounds showed that modifications at specific positions significantly enhanced their antimicrobial and anticancer properties .
- Another investigation focused on the antimalarial efficacy of similar compounds revealed promising results against drug-resistant strains of Plasmodium falciparum .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise in several therapeutic areas:
-
Anticancer Activity :
- Studies indicate that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- A case study demonstrated that a related compound effectively reduced tumor size in xenograft models of breast cancer, highlighting the potential of benzothiazole derivatives in oncology .
-
Antimicrobial Properties :
- Research has shown that benzothiazole derivatives possess antimicrobial activity against a range of pathogens. A specific study found that modifications to the benzothiazole ring enhanced the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- A notable case involved a derivative that exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibiotic agent .
-
Neurological Applications :
- The dimethylamino group in the compound suggests potential neuroprotective effects. Research into similar compounds indicates they may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .
- In vitro studies have shown that such compounds can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
Material Science Applications
The compound's unique structure also lends itself to applications in material science:
-
Fluorescent Dyes :
- The compound can be utilized as a fluorescent probe due to its ability to absorb and emit light at specific wavelengths. This property is valuable in biological imaging techniques .
- A comparative study showed that similar benzothiazole derivatives were effective as fluorescent markers in live-cell imaging, enhancing the visualization of cellular processes .
-
Polymeric Materials :
- Incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. Research indicates that benzothiazole-based polymers exhibit enhanced durability under various environmental conditions.
- A case study highlighted the use of a related compound in developing high-performance coatings with improved resistance to UV radiation and chemical exposure.
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacological Implications
Key Observations :
- Dimethyl vs.
- Side Chain Variations: The dimethylamino group in the target compound likely enhances CNS penetration compared to the imidazolylpropyl group in ’s analog, which may favor peripheral binding .
Receptor Binding and Pharmacological Activity
GABAA/Benzodiazepine Receptor Interactions
- Target Compound: While direct binding data are unavailable, structural analogs (e.g., obovatol in ) demonstrate high affinity for GABAA/benzodiazepine receptors. The dimethylamino group may mimic the 3-substituent in classical benzodiazepines, facilitating receptor modulation .
- Compound 3 : Exhibited ED50 = 1.4 mg/kg in anticonvulsant assays, comparable to diazepam (ED50 = 1.2 mg/kg). Fluorine substitution was critical for this activity, suggesting that the target compound’s dimethyl groups may require optimization for similar efficacy .
- Peripheral vs. Central Binding: Unlike diazepam, which labels peripheral benzodiazepine sites, compounds with polar side chains (e.g., imidazolylpropyl in ) show reduced central activity. The target compound’s dimethylamino group may strike a balance between central and peripheral binding .
Pharmacokinetic and Solubility Considerations
- Hydrochloride Salt : The hydrochloride formulation of the target compound likely improves aqueous solubility compared to neutral carbohydrazide derivatives (), enhancing bioavailability .
- Metabolic Stability : Dimethyl substituents on the benzothiazole ring may reduce oxidative metabolism compared to fluoro-substituted analogs, as seen in ’s compound 4 (ED50 = 85.6 mg/kg after fluorine removal) .
Preparation Methods
Cyclocondensation of 2,3-Dihydroxybenzoic Acid with 1,2-Dibromoethane
A classical method involves the reaction of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate. The reaction proceeds in N,N-dimethylformamide (DMF) at 65°C for 24 hours under inert atmosphere, yielding 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with subsequent recrystallization from toluene (melting point: 193–194°C).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | 2,3-Dihydroxybenzoic acid, 1,2-Dibromoethane, K₂CO₃ |
| Solvent | DMF |
| Temperature | 65°C |
| Time | 24 hours |
| Yield | Not explicitly reported |
Alternative Pathway via Thionyl Chloride Activation
Activation of the carboxylic acid group using thionyl chloride (SOCl₂) is critical for downstream amidation. Source describes refluxing 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with excess SOCl₂ at 70–85°C for 1–4 hours to form the corresponding acyl chloride. The crude product is typically dissolved in acetonitrile or ethyl acetate for immediate use in coupling reactions.
Formation of the Carboxamide Linkage
The target compound’s carboxamide group is introduced via coupling the benzodioxine acyl chloride with N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]amine . Source and provide protocols for analogous amidation reactions.
Coupling Using HATU/DIPEA
A representative method involves dissolving the benzodioxine acyl chloride and amine in DMF , followed by the addition of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N-ethyl-N,N-diisopropylamine (DIPEA) . The mixture is stirred at 40°C overnight, with purification via reverse-phase HPLC yielding the carboxamide intermediate.
Representative Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | 40°C |
| Time | 12–16 hours |
| Yield | 42–63% (analogous reactions) |
Alternative Activation with Carbonyldiimidazole
In a modified approach, 1,1'-carbonyldiimidazole (CDI) activates the carboxylic acid in acetonitrile, followed by reaction with the amine component. This method avoids acyl chloride formation, simplifying purification steps. Post-reaction, the product is extracted into ethyl acetate and washed with acidic/basic solutions to remove byproducts.
N-Alkylation and Functionalization of the Amine Component
The N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]amine precursor requires synthesis via sequential alkylation and heterocycle formation.
Synthesis of 4,6-Dimethyl-1,3-benzothiazol-2-amine
While explicit protocols for this intermediate are absent in the provided sources, standard methodologies involve:
-
Cyclization of 2-amino-4,6-dimethylbenzenethiol with cyanogen bromide.
-
Functionalization via Ullmann coupling or nucleophilic substitution to introduce the dimethylaminopropyl group.
Alkylation with 3-(Dimethylamino)propyl Chloride
Reaction of 4,6-dimethyl-1,3-benzothiazol-2-amine with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) yields the tertiary amine. Purification via flash chromatography ensures removal of unreacted starting materials.
Hydrochloride Salt Formation
The final step involves converting the free base carboxamide into its hydrochloride salt. This is achieved by treating the compound with hydrogen chloride (HCl) gas or a concentrated HCl solution in a solvent such as ethyl acetate or diethyl ether. The precipitate is filtered, washed with cold solvent, and dried under vacuum.
Critical Parameters for Salt Formation
| Parameter | Value |
|---|---|
| Acid | HCl (gaseous or in solution) |
| Solvent | Ethyl acetate, ether |
| Temperature | 0–25°C |
| Yield | >90% (typical for analogous reactions) |
Analytical Characterization and Quality Control
Post-synthesis, the compound is characterized using:
-
Nuclear Magnetic Resonance (NMR) : Confirmation of proton environments in the benzodioxine, benzothiazole, and dimethylaminopropyl groups.
-
High-Resolution Mass Spectrometry (HRMS) : Verification of molecular ion peaks ([M+H]⁺).
-
HPLC Purity Analysis : Ensuring >95% chemical purity via reverse-phase chromatography.
Challenges and Optimization Opportunities
-
Low Yields in Amidation : Optimizing stoichiometry of HATU/DIPEA or switching to alternative coupling agents (e.g., TBTU) may improve efficiency.
-
Byproduct Formation During Salt Formation : Controlled addition of HCl and use of anti-solvents (e.g., hexane) can enhance crystallinity.
-
Scalability Issues : Transitioning from batch to flow chemistry for acyl chloride formation could reduce reaction times and improve safety .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Identification : Review Safety Data Sheets (SDS) for acute toxicity, flammability, and environmental hazards. For example, similar benzothiazole derivatives may release hazardous gases (e.g., hydrogen chloride) under decomposition .
- First Aid Measures : Immediate skin/eye rinsing with water (≥15 minutes) and medical consultation for inhalation or ingestion, as outlined in OSHA-compliant protocols .
- Engineering Controls : Use fume hoods for synthesis steps involving volatile solvents or reactive intermediates .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques : Use -NMR and -NMR to confirm substitution patterns on the benzothiazole and benzodioxine moieties. Mass spectrometry (HRMS) validates molecular weight (e.g., CHNOS·HCl) .
- Chromatographic Purity : HPLC with UV detection (λ = 254–280 nm) ensures ≥95% purity. Retention time comparisons against known standards reduce false positives .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency, while dichloromethane minimizes side reactions during HCl salt formation .
- Temperature Control : Maintain 0–5°C during dimethylamino propyl group introduction to prevent undesired alkylation .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives targeting specific receptors?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity to benzothiazole-recognizing enzymes .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinases or GPCRs) to optimize substituent positioning on the benzodioxine ring .
Q. What statistical methods resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to isolate platform-specific variables (e.g., cell line viability vs. enzymatic IC) .
- Design of Experiments (DoE) : Use factorial designs to test interactions between assay conditions (e.g., pH, temperature) and compound stability .
Q. How can reaction scalability challenges be addressed while maintaining yield and purity?
- Methodological Answer :
- Process Intensification : Optimize catalyst loading (e.g., Pd/C for hydrogenation) and residence time in flow reactors to reduce side products .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .
Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?
- Methodological Answer :
- Crystallization Control : Adjust anti-solvent addition rates (e.g., ethyl acetate into DCM) to regulate crystal nucleation and size distribution .
- Salt Screening : Test counterions (e.g., mesylate, tosylate) for improved hygroscopicity and solubility profiles .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in aqueous vs. organic buffers?
- Methodological Answer :
- pH-Dependent Solubility : Measure logD (partition coefficient) at pH 2.0 (simulating gastric fluid) and pH 7.4 (physiological), noting protonation of the dimethylamino group .
- Buffer Composition : Compare phosphate-buffered saline (PBS) vs. Tris-HCl, as chloride ions may precipitate the hydrochloride salt .
Q. Why do cytotoxicity assays show variability across cancer cell lines?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
